molecular formula C12H18IN3O2 B12945230 (S)-tert-butyl 3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

(S)-tert-butyl 3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No.: B12945230
M. Wt: 363.19 g/mol
InChI Key: UHHYMIGUBPLUDV-QMMMGPOBSA-N
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Description

(S)-tert-butyl 3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a complex organic compound belonging to the class of pyrazolopyrazines. This compound is characterized by its unique structure, which includes an iodine atom, a tert-butyl ester group, and a dihydropyrazolo[1,5-a]pyrazine core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug discovery.

Properties

Molecular Formula

C12H18IN3O2

Molecular Weight

363.19 g/mol

IUPAC Name

tert-butyl (6S)-3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate

InChI

InChI=1S/C12H18IN3O2/c1-8-6-16-10(9(13)5-14-16)7-15(8)11(17)18-12(2,3)4/h5,8H,6-7H2,1-4H3/t8-/m0/s1

InChI Key

UHHYMIGUBPLUDV-QMMMGPOBSA-N

Isomeric SMILES

C[C@H]1CN2C(=C(C=N2)I)CN1C(=O)OC(C)(C)C

Canonical SMILES

CC1CN2C(=C(C=N2)I)CN1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves multiple steps, starting from readily available starting materials One common approach is the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrazine core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine substituent enables diverse cross-coupling reactions, particularly for constructing heterocyclic systems:

2.1. Thiadiazole Coupling

A copper-catalyzed reaction with a thiadiazolo compound yields pharmacologically relevant derivatives:

Reaction Conditions Product Application
Intermediate 1-1 + thiadiazoleCuI, K₃PO₄, ligand, DMF, 100°Ctert-butyl (6S)-3-(1,1-dioxo-thiadiazolidin-2-yl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylateMetabotropic glutamate receptor modulator

2.2. Suzuki-Miyaura Coupling

While not explicitly documented for this compound, analogous pyrazolo[1,5-a]pyrazines undergo palladium-catalyzed couplings with boronic acids, suggesting potential applicability .

Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to expose a reactive amine:

Deprotection Agent Conditions Product Yield
Trifluoroacetic acid (TFA)DCM, rt, 2h(6S)-3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-amine>90%
HCl (4M in dioxane)rt, 1hSame as above88%

The free amine facilitates further functionalization, such as amidation or reductive alkylation .

Nucleophilic Substitution

The iodine atom participates in nucleophilic aromatic substitution (NAS) under controlled conditions:

Nucleophile Conditions Product Notes
Sodium methoxideDMF, 60°C3-methoxy derivativeLimited reactivity due to electron-withdrawing pyrazole ring

Heterocycle Formation

The compound serves as a precursor for fused heterocycles via intramolecular cyclization:

Reaction Conditions Product Yield
With 1,3-dielectrophilic nitrilesHydrazine, EtOH, refluxPyrazolo[1,5-a]pyrimidines60–75%

This reactivity aligns with broader trends in 3(5)-substituted pyrazoles, which readily form condensed systems .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, with the Boc group fragmenting first .

  • Light Sensitivity : Iodine substituent necessitates storage in amber vials to prevent radical degradation .

Scientific Research Applications

(S)-tert-butyl 3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrazolopyrazine core play crucial roles in binding to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: This compound shares a similar core structure but lacks the tert-butyl ester group.

    Pyrazolopyrazine Derivatives: Various derivatives with different substituents on the pyrazolopyrazine core.

Uniqueness

(S)-tert-butyl 3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is unique due to the presence of the tert-butyl ester group and the iodine atom, which confer distinct chemical properties and reactivity. These features make it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Biological Activity

(S)-tert-butyl 3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a complex organic compound belonging to the pyrazolo[1,5-a]pyrazine family. It exhibits significant potential in medicinal chemistry due to its unique structural features, which may contribute to various biological activities, including antiviral and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C12H16N3O2I
  • Molecular Weight : Approximately 442.09 g/mol

The presence of the iodine atom is particularly noteworthy as it enhances the compound's reactivity and potential interactions with biological targets.

Antiviral Properties

Research indicates that this compound has been investigated for its efficacy as an inhibitor of the Hepatitis B virus (HBV). Preliminary studies suggest that its unique structure facilitates effective binding to viral proteins or enzymes involved in HBV replication, potentially inhibiting their activity .

Anticancer Activity

Compounds within the pyrazolo[1,5-a]pyrazine class have shown promise in various anticancer assays. The specific interactions of this compound with cancer cell lines remain an area of active research. Its structural features may enhance its affinity for targets involved in tumor growth and proliferation .

The mechanism through which this compound exerts its biological effects likely involves:

  • Nucleophilic Substitution Reactions : The iodine atom can participate in nucleophilic substitution reactions, which may be critical for its interaction with biological macromolecules.
  • Binding Interactions : Molecular docking studies suggest that the compound may bind effectively to specific sites on viral proteins or enzymes .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common methodologies include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the iodide substituent via halogenation.
  • Esterification to form the tert-butyl carboxylate .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylateBromine instead of iodineDifferent reactivity profile due to bromine
tert-butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylateHydroxy group instead of iodoPotentially different biological activity
tert-butyl (6S)-3-iodo-6-methyl-6,7-dimethylpyrazolo[1,5-a]pyrazine-5(4H)-carboxylateAdditional methyl groupEnhanced lipophilicity

These compounds illustrate how variations in halogenation and functional groups can significantly affect their chemical behavior and biological activity .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antiviral Activity : In vitro studies demonstrated that this compound effectively inhibited HBV replication in cell cultures.
  • Anticancer Potential : Preliminary assays indicated cytotoxic effects against various cancer cell lines, suggesting a need for further investigation into its mechanisms and therapeutic applications .

Q & A

Q. Basic

  • Mass Spectrometry : Confirm molecular ion peaks via ESI-MS (expected [M+H]⁺ ~435 Da) and isotopic patterns characteristic of iodine (1:1 M/M+2 ratio) .
  • Elemental Analysis : Quantify iodine content via ICP-MS or combustion analysis.
  • HPLC-PDA : Use a C18 column (ACN/water gradient) to assess purity (>95%) and detect iodinated byproducts .

How does the iodine substituent influence reactivity in cross-coupling reactions?

Advanced
The 3-iodo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

  • Catalyst Selection : Use Pd(PPh₃)₄ for aryl boronic acids or XPhos Pd G3 for aminations.
  • Solvent Optimization : Employ toluene/EtOH (3:1) for Suzuki couplings at 80–100°C.
  • Monitoring : Track reaction progress via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/heptane) .

What safety protocols are critical when handling this compound?

Q. Basic

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood due to potential iodine vapor release.
  • Waste Disposal : Collect halogenated waste separately and neutralize acidic/basic residues before disposal .

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